molecular formula C12H18Cl2N4 B2937044 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 2034286-27-4

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B2937044
CAS No.: 2034286-27-4
M. Wt: 289.2
InChI Key: JKEQUCBWALPKHC-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a cyclobutylpiperazine moiety, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloropyrimidine with 4-cyclobutylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Cyclization Reactions: The piperazine moiety can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, THF, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidine derivatives, while oxidation reactions can produce N-oxide derivatives .

Scientific Research Applications

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides: Recognized as NF-κB and AP-1 inhibitors, with potential anti-inflammatory properties.

Uniqueness

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride stands out due to its unique combination of a chloro-substituted pyrimidine ring and a cyclobutylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4.ClH/c13-10-8-14-12(15-9-10)17-6-4-16(5-7-17)11-2-1-3-11;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQUCBWALPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=C(C=N3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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